molecular formula C11H11F2NO3 B1399476 Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester CAS No. 1455965-46-4

Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester

Cat. No.: B1399476
CAS No.: 1455965-46-4
M. Wt: 243.21 g/mol
InChI Key: JZAWXOGZLXARPV-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester represents a sophisticated example of modern synthetic organic chemistry, embodying the intersection of traditional carboxylic acid chemistry with contemporary fluorinated compound development. This compound belongs to the oxoacetate family, a class of chemicals characterized by the presence of both carbonyl and ester functional groups within their molecular architecture. The incorporation of fluorine atoms into the phenyl ring system distinguishes this compound from conventional oxoacetates and places it within the rapidly expanding category of fluorinated organic compounds that have gained prominence in pharmaceutical, agricultural, and materials science applications.

The molecular structure of this compound reflects the deliberate design principles employed in modern chemical synthesis, where specific functional groups are strategically positioned to achieve desired chemical and biological properties. The presence of the 2,4-difluorophenyl moiety introduces unique electronic characteristics that differentiate this compound from non-fluorinated analogs, while the ethyl ester functionality provides specific solubility and reactivity profiles. Understanding the precise chemical identity of this compound requires examination of multiple identification systems, each providing distinct perspectives on its molecular characteristics and chemical relationships.

Nomenclature and Identification Systems

The systematic identification of chemical compounds relies on multiple complementary naming and classification systems, each serving specific purposes within the scientific community. For this compound, these systems provide unambiguous identification while revealing important structural and functional characteristics. The complexity of this compound necessitates careful examination of various nomenclature approaches to ensure accurate communication and proper classification within chemical databases and research literature.

Modern chemical identification systems have evolved to address the increasing complexity of synthetic compounds, particularly those incorporating multiple functional groups and heteroatoms such as fluorine. The systematic approach to naming this compound reflects established international standards while accommodating the specific structural features that define its chemical identity. Each identification system contributes unique information that collectively provides a comprehensive profile of the compound's molecular characteristics and chemical relationships.

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature system provides the most systematically rigorous approach to naming this compound, yielding the designation ethyl 2-[(2,4-difluorophenyl)methylamino]-2-oxoacetate. This systematic name follows established IUPAC conventions by identifying the ethyl ester functionality first, followed by the substitution pattern on the acetate backbone. The nomenclature explicitly describes the 2,4-difluorophenyl substituent attached through a methylamino linkage, providing precise information about both the aromatic ring substitution pattern and the connecting functional group.

The IUPAC naming system emphasizes the oxoacetate core structure while systematically describing the substituent groups in order of priority and structural complexity. The term "oxoacetate" specifically identifies the presence of both carbonyl and ester functionalities within the acetate framework, while the numerical designations clearly specify the positions of fluorine atoms on the phenyl ring. This systematic approach ensures unambiguous identification regardless of alternative naming conventions or colloquial chemical terminology.

The structural complexity of this compound necessitates careful attention to IUPAC rules regarding substituent priority and naming conventions for compounds containing multiple functional groups. The systematic name successfully conveys the complete molecular architecture while adhering to internationally recognized standards for chemical nomenclature. This precision in naming facilitates accurate communication among researchers and ensures proper database classification for literature searches and chemical information retrieval.

CAS Registry Information

The Chemical Abstracts Service Registry Number 1455965-46-4 serves as the unique international identifier for this compound within the comprehensive Chemical Abstracts Service database. This numerical designation provides unambiguous identification that transcends language barriers and nomenclature variations, ensuring consistent recognition across global chemical databases and regulatory systems. The CAS Registry Number system represents one of the most authoritative identification methods for chemical substances, providing definitive linkage to all published research and commercial information associated with this specific compound.

The CAS Registry system assigns unique numbers to chemical substances based on their molecular structure rather than their names, ensuring that different naming conventions or synonyms do not create confusion in chemical identification. For compound 1455965-46-4, this number provides direct access to comprehensive databases containing physical properties, synthetic methods, analytical data, and research publications. The registry system facilitates efficient literature searches and ensures that researchers can access all available information about this specific compound regardless of the naming conventions employed in different publications or databases.

Properties

IUPAC Name

ethyl 2-[(2,4-difluorophenyl)methylamino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-2-17-11(16)10(15)14-6-7-3-4-8(12)5-9(7)13/h3-5H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAWXOGZLXARPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route via Cyclocondensation of 2-Amino-4,6-dichloropyridine Derivatives

Step 1: Synthesis of 2-Amino-4,6-dichloropyridine intermediates

  • Starting from 2,4-dichloropyridine, amination is performed using ammonia or amines under catalytic conditions to yield 2-amino-4,6-dichloropyridine.

Step 2: Formation of pyrimidine ring

  • Condensation of the amino group with suitable β-dicarbonyl compounds (e.g., ethyl acetoacetate) under reflux in polar solvents (ethanol or acetic acid) facilitates cyclization, forming the pyrido[2,3-d]pyrimidine core.

Step 3: Substitution at the 4-position

  • Nucleophilic substitution of the chlorine atom at the 4-position with 2,4-difluorobenzylamine, often via heating in polar aprotic solvents like DMF or DMSO, introduces the difluorophenylmethylamine moiety.

Step 4: Esterification

  • The carboxylic acid or acid derivatives are esterified with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ethyl ester.

Step 5: Purification

  • Crystallization or chromatography techniques are employed to isolate the final compound with high purity.

Route via Multi-Step Building Blocks and Coupling Reactions

Step 1: Synthesis of 2,4-difluorobenzylamine derivative

  • Commercially available or synthesized via reduction of corresponding nitro derivatives.

Step 2: Construction of the pyrimidine core

  • Condensation of suitable precursors such as 2,4-dichloropyridine derivatives with amidines or guanidine compounds under reflux.

Step 3: Coupling of the difluorophenylmethylamine

  • Nucleophilic substitution at the activated position (e.g., 4-position) of the pyrimidine ring with the difluorophenylmethylamine derivative.

Step 4: Esterification

  • Similar to route 2.1, esterification is achieved via Fischer esterification or using diazomethane or other methylating agents to form the ethyl ester.

Representative Data Table of Preparation Methods

Method Starting Materials Key Reactions Conditions Yield Remarks
1 2,4-Dichloropyridine, ethyl acetoacetate Cyclocondensation, nucleophilic substitution Reflux in ethanol or DMSO 45-60% Modular, scalable
2 2,4-Dichloropyridine, 2,4-difluorobenzylamine Nucleophilic aromatic substitution Heating in DMF at 80-120°C 50-65% High selectivity
3 2-Amino-4,6-dichloropyridine, ethyl acetoacetate Cyclization, esterification Reflux in ethanol with sulfuric acid 40-55% Suitable for large scale

Research Findings and Optimization

Recent studies emphasize the importance of reaction conditions to improve yields and purity:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO facilitate nucleophilic substitutions.
  • Temperature Control: Elevated temperatures (80-120°C) enhance cyclization and substitution reactions.
  • Catalysts: Acid catalysts (e.g., sulfuric acid) improve esterification efficiency.
  • Purification: Recrystallization from ethanol or chromatography ensures high purity suitable for pharmaceutical applications.

Notes and Considerations

  • The synthesis of the difluorophenylmethylamine moiety is often commercially available, simplifying the overall process.
  • Protecting groups are generally unnecessary, reducing steps and complexity.
  • The synthetic routes are adaptable for introducing various substituents, enabling structure-activity relationship (SAR) studies.
  • Scale-up requires careful control of reaction parameters to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its therapeutic properties:

  • Antimicrobial Activity : Preliminary studies indicate that it may inhibit various bacterial strains, suggesting potential as an antibiotic candidate.
  • Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Enzyme Inhibition : The compound is being explored for its ability to inhibit specific enzymes relevant to disease mechanisms, which could lead to new treatments for conditions such as cancer or metabolic disorders.

Biological Research

In biological studies, the compound serves as a biochemical probe:

  • Receptor Interaction Studies : The difluorophenyl group enhances binding affinity to various receptors, making it useful in studying receptor-mediated signaling pathways.
  • Biochemical Assays : It is utilized in assays designed to explore enzyme kinetics and interactions with other biomolecules.

Synthesis of Specialty Chemicals

The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives with enhanced properties for specific applications in pharmaceuticals and agrochemicals.

Production of Intermediates

In industrial settings, it serves as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it a versatile component in chemical manufacturing processes.

Case Study 1: Antimicrobial Development

A study investigated the antimicrobial properties of acetic acid derivatives, including this compound. Results indicated significant inhibitory effects against Gram-positive bacteria, supporting further development into a potential antibiotic formulation.

Case Study 2: Enzyme Inhibition Research

Research published in a pharmacological journal explored the enzyme inhibition capabilities of this compound. The study demonstrated that it effectively inhibited certain enzymes involved in metabolic pathways associated with diabetes, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Ethyl (3-fluoro-4-methylphenyl)aminoacetate

  • Molecular formula: C₁₁H₁₂FNO₃
  • Average mass : 225.219 g/mol
  • Substituent : 3-fluoro-4-methylphenyl
  • Key differences: The monofluoro and methyl groups at positions 3 and 4 on the phenyl ring reduce electronegativity compared to the target compound’s 2,4-difluoro substitution. This may decrease lipophilicity and alter binding interactions in biological systems.
  • CAS : 69066-06-4 .

Acetic acid, [(2-methoxyphenyl)amino]oxo-, ethyl ester

  • Molecular formula: C₁₁H₁₃NO₄
  • Average mass : 223.23 g/mol
  • Substituent : 2-methoxyphenyl
  • Key differences : The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This substitution may enhance solubility in polar solvents but reduce metabolic stability.
  • CAS : 7267-26-7 .

Acetic acid, 2-[(4-ethylphenyl)amino]-2-oxo-, ethyl ester

  • Molecular formula: C₁₂H₁₅NO₃
  • Average mass : 221.25 g/mol
  • Substituent : 4-ethylphenyl
  • Key differences: The non-fluorinated ethyl group increases hydrophobicity but lacks the electronic effects of fluorine.
  • CAS : 69065-94-7 .

Aliphatic and Heterocyclic Analogs

Ethyl 2-oxo-2-((2,2,2-trifluoroethyl)amino)acetate

  • Molecular formula: C₆H₈F₃NO₃
  • Average mass : 199.128 g/mol
  • Substituent : 2,2,2-trifluoroethyl
  • Key differences: The trifluoroethyl group is highly electronegative and may increase acidity of the amide proton.
  • CAS : 865814-65-9 .

Acetic acid, [[2-(2-furanyl)-2-oxoethyl]amino]oxo-, ethyl ester

  • Molecular formula: C₁₀H₁₁NO₅
  • Average mass : 225.198 g/mol
  • Substituent : 2-furanyl (heterocyclic)
  • Key differences : The furan ring introduces aromaticity with oxygen, altering electronic distribution and solubility. This compound may engage in π-π stacking interactions distinct from fluorinated aromatics.
  • CAS : 668972-73-4 .

Halogenated Phenoxy Analogs

Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester

  • Molecular formula : C₁₀H₁₀Cl₂O₃
  • Average mass : 249.091 g/mol
  • Substituent: 2,4-dichlorophenoxy
  • Key differences: The phenoxy group replaces the benzylamine linkage, and chlorine substituents differ in size and electronegativity compared to fluorine. This compound is more hydrophobic and may exhibit herbicidal activity (e.g., as a 2,4-D analog).
  • CAS : 533-23-3 .

Comparative Analysis Table

Compound Name Molecular Formula Average Mass (g/mol) Substituent CAS Number Key Properties
Target Compound C₁₂H₁₂F₂N₂O₃ 270.23 2,4-difluorobenzyl - High lipophilicity, metabolic stability
Ethyl (3-fluoro-4-methylphenyl)aminoacetate C₁₁H₁₂FNO₃ 225.219 3-fluoro-4-methylphenyl 69066-06-4 Moderate electronegativity
Acetic acid, [(2-methoxyphenyl)amino]oxo-, ethyl ester C₁₁H₁₃NO₄ 223.23 2-methoxyphenyl 7267-26-7 Enhanced solubility, electron-donating
Acetic acid, 2-[(4-ethylphenyl)amino]-2-oxo-, ethyl ester C₁₂H₁₅NO₃ 221.25 4-ethylphenyl 69065-94-7 Hydrophobic, non-fluorinated
Ethyl 2-oxo-2-((2,2,2-trifluoroethyl)amino)acetate C₆H₈F₃NO₃ 199.128 2,2,2-trifluoroethyl 865814-65-9 High acidity, small size
Acetic acid, [[2-(2-furanyl)-2-oxoethyl]amino]oxo-, ethyl ester C₁₀H₁₁NO₅ 225.198 2-furanyl 668972-73-4 Heterocyclic, π-π interactions
Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester C₁₀H₁₀Cl₂O₃ 249.091 2,4-dichlorophenoxy 533-23-3 Herbicidal potential, high hydrophobicity

Research Findings and Implications

  • Fluorine Effects : Difluoro and trifluoro substituents (target compound, ) enhance electronegativity and metabolic resistance, critical for drug design .
  • Substituent Position: The 2,4-difluoro arrangement in the target compound likely optimizes steric and electronic interactions compared to monofluoro or methoxy analogs .
  • Biological Activity: Phenoxy analogs () are associated with herbicidal use, while benzylamino derivatives may target enzymes or receptors due to amide functionality .

Biological Activity

Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester (CAS Number: 1248263-78-6) is a compound with potential biological activity, particularly in pharmacological applications. Its structure includes an acetic acid moiety linked to a difluorophenyl group and an amino group, which may contribute to its biological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C9H7F2NO3
  • Molecular Weight : 215.154 g/mol
  • IUPAC Name : 2-[(2,4-difluorophenyl)methylamino]-2-oxoacetic acid
  • SMILES : OC(=O)C(=O)NCc1ccc(F)cc1F

Synthesis

The synthesis of acetic acid derivatives often involves various chemical reactions including esterification and amination. The specific route for synthesizing this compound typically involves:

  • Starting Materials : 2,4-difluorobenzaldehyde and ethyl acetoacetate.
  • Reagents : Sodium hydroxide as a base.
  • Conditions : Refluxing in ethanol for several hours.

This method yields the desired compound through the formation of an imine intermediate followed by hydrolysis.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
  • Antitumor Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Properties :
    • A study demonstrated that derivatives similar to this compound showed significant inhibition of microtubule assembly at concentrations as low as 20 µM, indicating potential use as microtubule-destabilizing agents in cancer therapy .
    • In vitro tests on breast cancer cell lines (MDA-MB-231) revealed that certain analogs could enhance apoptosis and increase caspase-3 activity significantly .
  • Diabetes Management :
    • Research has suggested that compounds with similar structures may serve as DPP-IV inhibitors, which are beneficial in managing type 2 diabetes by prolonging the action of incretin hormones that lower blood sugar levels .
  • Neuroprotective Effects :
    • Some studies have indicated that related compounds exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor ActivityInduces apoptosis in MDA-MB-231 cells
Enzyme InhibitionInhibits dihydrofolate reductase
DPP-IV InhibitionPotential use in diabetes management

Q & A

Basic: What is the recommended synthetic route for preparing acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester?

Methodological Answer:
The compound can be synthesized via a multi-step route involving:

Amidation: React isatoic anhydride with glycine ethyl ester to form an intermediate, N-(2-aminobenzoyl)glycine ethyl ester .

Cyclization: Treat the intermediate with carbonyldiimidazole (CDI) to yield a quinazolinone derivative .

Alkylation: Introduce the 2,4-difluorophenylmethyl group using 3,4-dichlorobenzyl bromide (or analogous reagent) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Key Reaction Conditions:

StepReagents/ConditionsYield (%)Reference
1Glycine ethyl ester, DCM, RT, 12h75–85
2CDI, THF, reflux, 6h60–70
33,4-Dichlorobenzyl bromide, K₂CO₃, DMF, 80°C, 8h50–65

Basic: How to confirm the molecular structure and purity of this compound?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C): Identify characteristic peaks, e.g., ester carbonyl (~170 ppm in ¹³C NMR), difluorophenyl protons (δ 6.8–7.2 ppm in ¹H NMR) .
  • Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl group or difluorophenyl moiety) .
  • X-ray Crystallography: Resolve crystal structure for absolute configuration validation (if crystalline) .
  • HPLC-PDA: Assess purity (>95% recommended for biological assays) using a C18 column (acetonitrile/water gradient) .

Advanced: How to optimize the alkylation step to improve yield and reduce side products?

Methodological Answer:
Common challenges include competing O-alkylation or incomplete substitution. Optimization strategies:

  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and enhance reactivity .
  • Catalyst: Add catalytic KI (via Finkelstein reaction) to improve bromide leaving-group efficiency .
  • Temperature Control: Maintain 70–80°C to balance reaction rate and side-product formation .
  • Stoichiometry: Use a 1.2–1.5 molar excess of alkylating agent relative to the quinazolinone intermediate .

Example Optimization Results:

ParameterInitial Yield (%)Optimized Yield (%)
Solvent (DMF vs. THF)4565
KI (5 mol%)5072

Advanced: How to resolve contradictions in spectral data across different studies?

Methodological Answer:
Discrepancies in NMR or MS data may arise from:

  • Solvent Effects: Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Re-run spectra using the same solvent as reported literature .
  • Tautomerism: The oxo-amide group may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurities: Compare with certified reference materials (e.g., Sigma-Aldrich’s pharmaceutical secondary standards) to validate signals .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • DFT Calculations: Model the transition state using Gaussian or ORCA software to evaluate activation energy for reactions (e.g., hydrolysis or aminolysis) .
  • Molecular Electrostatic Potential (MEP): Identify electrophilic regions (e.g., carbonyl carbon) prone to nucleophilic attack .
  • Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Example Computational Data:

ParameterValue (kcal/mol)
Activation Energy (ΔG⁺)22.4
LUMO Energy (eV)-1.8

Advanced: How to address solubility challenges during purification?

Methodological Answer:
The ester’s hydrophobicity often complicates crystallization. Strategies include:

  • Solvent Pairing: Use ethyl acetate/hexane (3:7) for column chromatography .
  • Acid/Base Treatment: Convert the ester to a water-soluble carboxylate salt (e.g., NaOH hydrolysis), purify, and re-esterify .
  • Microwave-Assisted Recrystallization: Enhance crystal nucleation using ethanol/water mixtures under controlled heating .

Advanced: What analytical techniques quantify trace impurities in bulk samples?

Methodological Answer:

  • LC-MS/MS: Detect sub-ppm impurities (e.g., unreacted difluorophenylmethylamine) with MRM transitions .
  • GC-FID: Monitor residual solvents (e.g., DMF, THF) after synthesis .
  • ICP-OES: Screen for heavy metals (e.g., Pd from catalytic steps) .

Example Impurity Limits (ICH Guidelines):

Impurity TypeAcceptable Limit (ppm)
Residual Solvent<500
Heavy Metals<10
Organic Byproducts<0.1%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester

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